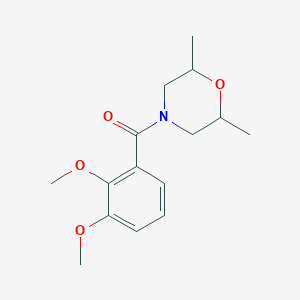
(2,3-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE
Overview
Description
4-(2,3-Dimethoxybenzoyl)-2,6-dimethylmorpholine is a chemical compound known for its unique structure and properties It features a morpholine ring substituted with a 2,3-dimethoxybenzoyl group and two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves the reaction of 2,3-dimethoxybenzoic acid with morpholine derivatives. One common method includes the use of thionyl chloride to convert 2,3-dimethoxybenzoic acid to 2,3-dimethoxybenzoyl chloride, which is then reacted with 2,6-dimethylmorpholine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxybenzoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(2,3-Dimethoxybenzoyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE involves the activation of the carbonyl group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This activation is crucial for its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or catalytic processes in industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzoyl chloride
- 2,3-Dimethoxybenzoic acid
- 2,6-Dimethylmorpholine
Uniqueness
4-(2,3-Dimethoxybenzoyl)-2,6-dimethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-8-16(9-11(2)20-10)15(17)12-6-5-7-13(18-3)14(12)19-4/h5-7,10-11H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIFQWHLWLXUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


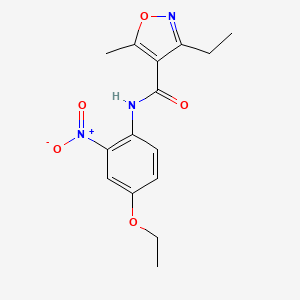
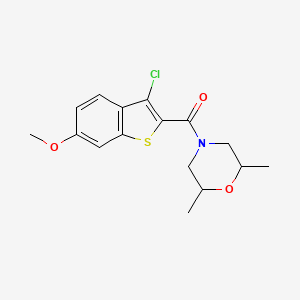
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B4184639.png)
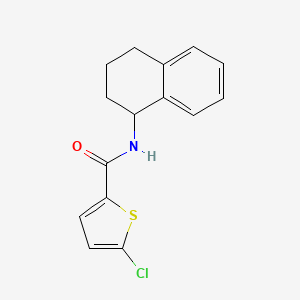
![5-methyl-N~3~-[3-(morpholinocarbonyl)-2-thienyl]-3-isoxazolecarboxamide](/img/structure/B4184654.png)
![1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(PHENYLSULFANYL)-1-ETHANONE](/img/structure/B4184660.png)

![4,5-Dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-3-carboxamide](/img/structure/B4184678.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184692.png)
![3-{[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4184700.png)
![N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4184704.png)
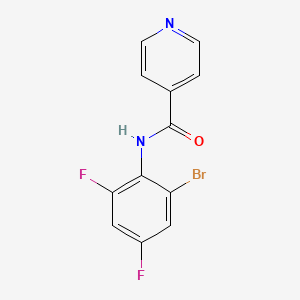
![{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}[3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B4184707.png)
![1-[4-(2-PYRIDYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE](/img/structure/B4184716.png)
